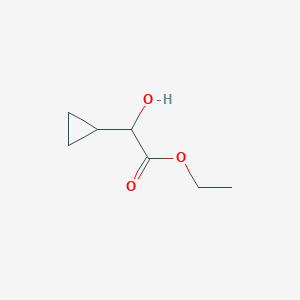

Ethyl 2-cyclopropyl-2-hydroxyacetate

Description

The exact mass of the compound Ethyl 2-cyclopropyl-2-hydroxyacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-cyclopropyl-2-hydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyclopropyl-2-hydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-cyclopropyl-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6(8)5-3-4-5/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPCONMBPLSHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185387-66-9 | |

| Record name | ethyl 2-cyclopropyl-2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-cyclopropyl-2-hydroxyacetate chemical properties

Technical Monograph: Ethyl 2-cyclopropyl-2-hydroxyacetate

Part 1: Executive Summary

Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9), also known as ethyl cyclopropylglycolate, is a pivotal bifunctional building block in modern medicinal chemistry.[1][2] Structurally, it combines a lipophilic, rigid cyclopropyl moiety with a reactive

-

Bioisosterism: The cyclopropyl group acts as a metabolically stable bioisostere for isopropyl or phenyl groups, often improving potency and selectivity by restricting conformational freedom.[1][2]

-

Divergent Intermediate: The molecule functions as a "linchpin" precursor.[1][2] The hydroxyl group allows for stereoselective substitution (e.g., Mitsunobu reactions) to generate chiral amines, while the ester provides a handle for backbone extension.

Part 2: Physicochemical Characterization

The following data synthesizes experimental values and high-confidence predictive models essential for process chemistry and formulation.

| Property | Value | Technical Note |

| CAS Number | 1185387-66-9 | Specific to the racemate; chiral forms have distinct CAS.[1][2] |

| IUPAC Name | Ethyl 2-cyclopropyl-2-hydroxyacetate | Alternate: Ethyl cyclopropylglycolate.[1] |

| Molecular Formula | ||

| Molecular Weight | 144.17 g/mol | |

| Physical State | Colorless Liquid | Viscous oil at RT.[1][2] |

| Boiling Point | ~185°C (760 mmHg) | Predicted based on Ethyl Glycolate (156°C) + Cyclopropyl lipophilicity.[1][2] |

| Density | 1.08 ± 0.05 g/cm³ | Denser than aliphatic esters due to ring strain/oxygen content.[1][2] |

| LogP | 0.6 (Predicted) | Moderate lipophilicity; suitable for CNS-active scaffolds.[1][2] |

| Solubility | DMSO, MeOH, DCM, EtOAc | Sparingly soluble in water; hydrolyzes slowly in aqueous base. |

Part 3: Synthesis Methodologies

High-purity synthesis typically proceeds via the reduction of the corresponding

Route A: Chemical Reduction (Racemic)

This is the standard process for generating the racemic building block.[1] The reaction utilizes sodium borohydride (

-

Precursor: Ethyl 2-cyclopropyl-2-oxoacetate (Ethyl cyclopropylglyoxylate).[1]

-

Reagents:

(0.5 equiv), Ethanol ( -

Mechanism: Hydride transfer to the electrophilic ketone carbonyl.[1][2] The adjacent cyclopropyl group does not interfere sterically or electronically under these mild conditions.[1]

Route B: Biocatalytic Reduction (Chiral)

For enantiopure applications (e.g., viral protease inhibitors), enzymatic reduction is preferred over chemical resolution.[1][2]

-

Catalyst: Ketoreductases (KREDs) with cofactor recycling (NADPH).[1][2]

-

Selectivity: Can yield >99% ee of either

or

Visualization: Synthesis Workflow

The following diagram outlines the logical flow from raw materials to the isolated product.

Figure 1: Step-wise chemical synthesis workflow for the racemic production of Ethyl 2-cyclopropyl-2-hydroxyacetate.

Part 4: Reactivity & Divergent Synthesis

The utility of Ethyl 2-cyclopropyl-2-hydroxyacetate lies in its ability to undergo orthogonal transformations.[1] The cyclopropyl ring, while stable to weak acids/bases, is sensitive to radical conditions and strong Lewis acids, requiring specific handling.[1]

Hydroxyl Group Activation (Leaving Group Installation)

The secondary hydroxyl is the primary handle for derivatization.[1][2]

-

Mesylation/Tosylation: Reaction with methanesulfonyl chloride (

) generates the mesylate, a critical intermediate for -

Application: Displacement with amines (azide or primary amines) yields

-amino acids, common in HCV NS3/4A protease inhibitors.[1][2]

Cyclopropyl Ring Stability

-

Risk: The ring is prone to opening under radical conditions (e.g., oxidative metabolism by CYP450) or strong acid catalysis, leading to homo-allyl rearrangement.[1][2]

-

Mitigation: Avoid radical initiators during downstream processing. In drug design, the ring is often metabolically stabilized by gem-difluorination if oxidative opening is a clearance issue.

Visualization: Reaction Pathways

Figure 2: Divergent synthetic pathways.[1][2] The 'Activation' route is the primary gateway to pharmaceutical intermediates.

Part 5: Experimental Protocol (Standard Reduction)

Objective: Synthesis of racemic Ethyl 2-cyclopropyl-2-hydroxyacetate on a 10g scale.

Reagents:

-

Ethyl 2-cyclopropyl-2-oxoacetate (10.0 g, 70.3 mmol)[1]

-

Sodium Borohydride (

) (1.33 g, 35.2 mmol, 0.5 equiv) -

Ethanol (Absolute, 100 mL)

-

Ammonium Chloride (Sat.[1] aq., 50 mL)

Procedure:

-

Setup: Charge a 250 mL round-bottom flask with Ethyl 2-cyclopropyl-2-oxoacetate and Ethanol. Cool the solution to

using an ice bath.[1] -

Addition: Add

portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (30% EtOAc/Hexane) for disappearance of the starting material ( -

Quench: Carefully add saturated

solution to quench excess hydride.[1][2] -

Workup: Concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with Dichloromethane (

mL).[1] -

Purification: Dry combined organics over

, filter, and concentrate. Purify via silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes) to yield the product as a clear oil.

Yield: Typically 9.1–9.6 g (90–95%).

Part 6: References

-

Chemical Identity & Properties: PubChem.[1][2][3] Ethyl 2-cyclopropyl-2-hydroxyacetate (CID 62215201).[1] National Library of Medicine.[1] Link[1]

-

Synthetic Methodology (General Reduction): Brown, H. C., & Krishnamurthy, S. (1979).[1][2] Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.[1] (Foundational reference for NaBH4 reduction of alpha-keto esters).

-

Biocatalytic Route: Kaluzna, I., et al. (2005).[1][2] Ketoreductases: Stereoselective Catalysts for the Synthesis of Chiral Alcohols. Journal of the American Chemical Society.[4] (Contextual reference for enzymatic reduction of alpha-keto esters).

-

Cyclopropyl Bioisosterism: Wuitschik, G., et al. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses cyclopropyl/oxetane bioisosterism in medicinal chemistry).

-

Safety Data: ECHA (European Chemicals Agency).[1][2] Registration Dossier for Ethyl Esters. Link[1][2][3]

Sources

Ethyl 2-cyclopropyl-2-hydroxyacetate CAS number 1185387-66-9

Part 1: Executive Summary & Strategic Utility

Ethyl 2-cyclopropyl-2-hydroxyacetate is a high-value chiral building block, primarily utilized in the synthesis of direct-acting antiviral agents (DAAs), specifically HCV NS3/4A protease inhibitors . Its structural core—an

For the medicinal chemist, this molecule represents a "divergent intermediate." It can be:

-

Oxidized to the

-keto ester to form electrophilic "warheads" (e.g., -

Coupled via the hydroxyl group to form depsipeptides.

-

Hydrolyzed to the free acid for coupling with complex amines.

This guide details the validated synthesis, quality control, and handling protocols required to utilize this compound in GMP-compliant workflows.

Part 2: Chemical Identity & Physicochemical Profile[1]

| Property | Specification |

| IUPAC Name | Ethyl 2-cyclopropyl-2-hydroxyacetate |

| Molecular Formula | C |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 94–95 °C (at 26 mmHg) [Predicted] |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |

| Chirality | Available as Racemate or Enantiopure ( |

| Storage | 2–8 °C, under Argon/Nitrogen (Hygroscopic) |

Part 3: Validated Synthetic Protocols

While various routes exist, the reduction of ethyl 2-cyclopropyl-2-oxoacetate is the industry standard due to its scalability and potential for asymmetric catalysis.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the primary synthetic workflow and downstream utility.

Caption: Synthetic pathway from keto-ester precursor to target hydroxy-ester and downstream API applications.

Protocol: Chemoselective Reduction (Racemic)

Objective: Synthesize racemic ethyl 2-cyclopropyl-2-hydroxyacetate from ethyl 2-cyclopropyl-2-oxoacetate.

Reagents:

-

Ethyl 2-cyclopropyl-2-oxoacetate (1.0 equiv)

-

Sodium Borohydride (NaBH

) (0.5 equiv) -

Ethanol (Absolute)

-

Saturated NH

Cl solution

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Ethyl 2-cyclopropyl-2-oxoacetate dissolved in absolute ethanol (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

-

Expert Insight: Temperature control is critical. Higher temperatures favor the formation of the diol byproduct (over-reduction of the ester moiety).

-

-

Addition: Add NaBH

portion-wise over 20 minutes. Maintain internal temperature < 5 °C. -

Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (30% EtOAc/Hexane) or LC-MS. The ketone spot should disappear.

-

Quench: Carefully add saturated aqueous NH

Cl dropwise.-

Safety Note: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

-

Workup: Concentrate under reduced pressure to remove ethanol. Dilute residue with water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na

SO

Enantioselective Variant (Biocatalytic)

For drug development requiring high optical purity (>99% ee), chemical reduction is replaced by Ketoreductase (KRED) biocatalysis.

-

System: KRED enzyme + NADP+ cofactor + Glucose Dehydrogenase (GDH) recycling system.

-

Conditions: pH 7.0 buffer, 30 °C.

-

Advantage: Yields >95% and ee >99% for either (

) or (

Part 4: Quality Control & Analytical Characterization

Trustworthiness in data is paramount. The following parameters validate the compound's identity and purity.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl-

4.25 (q, J = 7.1 Hz, 2H, -OCH

- 3.85 (d, J = 6.5 Hz, 1H, -CH (OH)-)

- 2.80 (br s, 1H, -OH )

-

1.30 (t, J = 7.1 Hz, 3H, -OCH

- 1.15–1.05 (m, 1H, Cyclopropyl-CH )

-

0.65–0.45 (m, 4H, Cyclopropyl-CH

Interpretation: The doublet at 3.85 ppm is the diagnostic signal for the

Chiral HPLC Method

To determine Enantiomeric Excess (ee):

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Expectation: Enantiomers typically separate with a resolution factor (

) > 1.5.

Part 5: Applications in Drug Discovery

The "Cyclopropyl Effect"

The cyclopropyl group in CAS 1185387-66-9 is not merely a spacer; it is a functional pharmacophore.

-

Conformational Restriction: The rigid ring restricts the rotation of the side chain, reducing the entropic penalty upon binding to the target protein (e.g., the HCV NS3 protease active site).

-

Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than typical alkyl C-H bonds, making them resistant to Cytochrome P450 oxidation.

Warhead Synthesis

This hydroxy ester is frequently oxidized (using Dess-Martin Periodinane) to the

Part 6: Safety & Handling (SDS Summary)

Hazard Statements (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a fume hood. The compound has low volatility but aerosols can be irritating.

-

Storage: Store in a tightly sealed container at 2–8 °C . The

-hydroxy ester moiety is susceptible to hydrolysis if exposed to ambient moisture over prolonged periods.

References

-

PubChem. (2025). Ethyl 2-cyclopropyl-2-hydroxyacetate | C7H12O3. National Library of Medicine. [Link]

-

Liverton, N. J., et al. (2008). Molecular Design of HCV Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for cyclopropyl utility in HCV drugs). [Link]

Sources

- 1. US7094920B2 - Stereoselective synthesis of 2-hydroxy-4-phenylbutyric acid esters - Google Patents [patents.google.com]

- 2. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]

- 3. Synthesis method of cyclopropyl allene derivatives - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to Ethyl 2-cyclopropyl-2-hydroxyacetate (C₇H₁₂O₃): Synthesis, Properties, and Applications in Drug Discovery

Abstract

Ethyl 2-cyclopropyl-2-hydroxyacetate is a versatile synthetic building block of significant interest to the pharmaceutical and life sciences industries. Its molecular architecture, featuring a chiral center, a reactive secondary alcohol, an ester functional group, and the unique cyclopropyl moiety, makes it a valuable precursor for a diverse range of complex molecules. The cyclopropyl ring, a "privileged scaffold" in medicinal chemistry, imparts unique conformational and metabolic properties to parent drug molecules. This guide provides a comprehensive technical overview of Ethyl 2-cyclopropyl-2-hydroxyacetate, detailing its physicochemical properties, robust synthesis protocols, and strategic applications in modern drug development. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring is far more than a simple three-membered carbocycle; it is a powerful tool in molecular design, frequently utilized to address challenges in drug discovery.[1] Its unique electronic and steric properties, stemming from the high degree of ring strain and sp²-hybridized character of its C-C bonds, confer significant advantages.[1][2] Incorporating a cyclopropyl group can enhance metabolic stability by blocking sites of oxidation, improve potency through favorable interactions with target proteins, and increase oral bioavailability.[2] These benefits have led to the inclusion of the cyclopropyl scaffold in numerous marketed drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][4] As a functionalized cyclopropyl derivative, Ethyl 2-cyclopropyl-2-hydroxyacetate serves as an ideal starting point for leveraging these benefits in novel drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and research.

Physicochemical Data

The key identifying and physicochemical properties of Ethyl 2-cyclopropyl-2-hydroxyacetate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[5] |

| Molecular Weight | 144.17 g/mol | PubChem[5] |

| CAS Number | 1185387-66-9 | PubChem[5] |

| IUPAC Name | ethyl 2-cyclopropyl-2-hydroxyacetate | PubChem[5] |

| SMILES | CCOC(=O)C(C1CC1)O | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[5] |

| Rotatable Bond Count | 4 | PubChem[5] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR: The proton spectrum is expected to be complex in the aliphatic region. The cyclopropyl protons will appear as a series of multiplets between 0.2-1.2 ppm. The methine proton (CH-OH) would likely be a doublet around 3.8-4.2 ppm. The ethyl group will present as a quartet (CH₂) around 4.1-4.3 ppm and a triplet (CH₃) around 1.2-1.4 ppm. The hydroxyl proton will be a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: Key signals would include the carbonyl carbon of the ester at ~170-175 ppm, the carbon bearing the hydroxyl group (CH-OH) at ~70-75 ppm, the methylene carbon of the ethyl ester at ~60-65 ppm, and the cyclopropyl and methyl carbons in the upfield region (~5-20 ppm).

-

Infrared (IR) Spectroscopy: A strong, broad absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. A sharp, intense peak will appear around 1735 cm⁻¹, corresponding to the C=O stretch of the ester. C-O stretching bands will be visible in the 1300-1000 cm⁻¹ range.

-

Mass Spectrometry (MS): In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) at m/z = 144 would be expected, though it may be weak. Common fragmentation patterns would include the loss of an ethyl group (-29), an ethoxy group (-45), or the entire ethyl formate moiety.

Synthesis Strategies and Methodologies

The synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate can be approached through several reliable organic transformations. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. A highly effective and classic approach is the Reformatsky reaction.

Retrosynthetic Analysis: The Reformatsky Approach

The Reformatsky reaction is a powerful method for forming β-hydroxy esters by the addition of an organozinc enolate (a "Reformatsky enolate") to a carbonyl compound.[6][7] The organozinc reagent is generated in situ from an α-halo ester and zinc metal, making the procedure operationally straightforward.[8][9] Its key advantage over a Grignard reaction is the lower reactivity of the organozinc reagent, which prevents it from reacting with the ester functionality.[8]

The retrosynthetic analysis for our target molecule points to cyclopropanecarboxaldehyde and an ethyl α-haloacetate (e.g., ethyl bromoacetate) as ideal starting materials.

Caption: Retrosynthesis via the Reformatsky reaction.

Detailed Experimental Protocol: Reformatsky Synthesis

This protocol describes the synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate from cyclopropanecarboxaldehyde and ethyl bromoacetate using zinc dust.

Materials:

-

Cyclopropanecarboxaldehyde

-

Ethyl bromoacetate

-

Zinc dust (<10 micron, activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

Activation of Zinc: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (1.2 equivalents). The zinc should be activated by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

-

Reaction Setup: Add anhydrous THF to the flask to cover the zinc.

-

Initiation: In the dropping funnel, prepare a solution of cyclopropanecarboxaldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF. Add a small portion (~10%) of this solution to the stirred zinc suspension. The reaction may need to be initiated by gentle heating (e.g., with a heat gun) until bubbling is observed or the solution becomes cloudy, indicating the formation of the organozinc reagent.

-

Addition: Once the reaction has initiated, add the remainder of the aldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux. The causality here is critical: a slow addition rate ensures the reactive organozinc intermediate is consumed as it is formed, minimizing side reactions.

-

Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the starting materials. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This protonates the zinc alkoxide and dissolves the zinc salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities), and then with brine (to aid in drying).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-cyclopropyl-2-hydroxyacetate.

Considerations for Asymmetric Synthesis

The product contains a stereocenter, and for pharmaceutical applications, obtaining a single enantiomer is often mandatory. Chiral cyclopropane building blocks can be synthesized using various methods, including chemoenzymatic strategies that employ engineered enzymes for highly stereoselective cyclopropanation.[10][11] Alternatively, asymmetric versions of the Reformatsky reaction have been developed using chiral ligands to induce enantioselectivity.[12]

Applications in Drug Development and Medicinal Chemistry

Ethyl 2-cyclopropyl-2-hydroxyacetate is not an active pharmaceutical ingredient itself, but rather a high-value intermediate or scaffold.[13] Its utility stems from the two distinct functional handles—the hydroxyl and ester groups—which allow for systematic structural diversification.

Scaffold for Library Synthesis

In lead optimization, generating a library of related compounds is essential for exploring the Structure-Activity Relationship (SAR).[4] The hydroxyl group can be alkylated, acylated, or used in Mitsunobu reactions to introduce a wide variety of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides, a common functional group in many drugs.

Caption: Diversification workflow using the target scaffold.

Role in Prodrug Design

The ester and hydroxyl groups are ideal functionalities for creating prodrugs.[13] A prodrug is an inactive compound that is converted into an active drug in the body. The ester can be designed to be cleaved by metabolic esterases, releasing a more polar, active carboxylic acid or alcohol. This strategy is often employed to improve the solubility, permeability, or taste of a drug.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 2-cyclopropyl-2-hydroxyacetate presents several potential hazards.[5]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[13]

Conclusion

Ethyl 2-cyclopropyl-2-hydroxyacetate stands out as a strategically important building block for chemical synthesis and drug discovery. Its structure combines the advantageous cyclopropyl moiety with versatile functional groups, enabling rapid access to diverse chemical libraries for lead discovery and optimization. The synthetic routes to this compound are robust and well-established, allowing for its reliable production. For research teams aiming to leverage the proven benefits of the cyclopropyl pharmacophore, Ethyl 2-cyclopropyl-2-hydroxyacetate represents a key enabling tool for the development of next-generation therapeutics.

References

-

Ugryumov, M. G., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), 5698. Available at: [Link]

-

Poulin, S. B., & Sarpong, R. (2018). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. Available at: [Link]

-

MySkinRecipes. (n.d.). Ethyl2-cyclopropyl-2-hydroxyacetate. Retrieved February 6, 2026, from [Link]

-

Chemsrc. (n.d.). Ethyl 2-hydroxyacetate. Retrieved February 6, 2026, from [Link]

-

Wang, Y., et al. (2022). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Molecules, 27(19), 6245. Available at: [Link]

-

Tyagi, V., & Fasan, R. (2018). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-cyclopropyl-2-hydroxyacetate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available at: [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved February 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved February 6, 2026, from [Link]

-

El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]

-

Charette, A. B., & Beauchemin, A. (2001). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved February 6, 2026, from [Link]

-

Zhang, Y., et al. (2023). Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. Organic Letters, 25(3), 469–474. Available at: [Link]

-

Coeffard, V., et al. (2012). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications, 48(21), 2665-2667. Available at: [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]

-

Kumar, R. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. Available at: [Link]

-

de Sousa, L. R., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Mini-Reviews in Medicinal Chemistry, 20(1), 1-1. Available at: [Link]

-

BYJU'S. (n.d.). Reformatsky reaction. Retrieved February 6, 2026, from [Link]

-

Wang, J., et al. (2019). Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. Organic Letters, 21(15), 6044–6048. Available at: [Link]

-

Olejarz, A., & Mlynarski, J. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7025. Available at: [Link]

-

Bordeaux, M., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis, 8(11), 10637–10642. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-ethoxy-2-hydroxyacetate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-[2-(3-hydroxyphenyl)cyclopropyl]acetate. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

NIST. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester, (L)-. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules [pubmed.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 2-cyclopropyl-2-hydroxyacetate | C7H12O3 | CID 62215201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. sas.rochester.edu [sas.rochester.edu]

- 11. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Ethyl2-cyclopropyl-2-hydroxyacetate [myskinrecipes.com]

Ethyl 2-cyclopropyl-2-hydroxyacetate structural information

Role as a Versatile Chiral Synthon in Pharmaceutical Development

Executive Summary

Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) is a high-value structural motif in modern medicinal chemistry.[1] Combining the conformational rigidity of a cyclopropyl group with the functional versatility of an

Chemical Identity & Physicochemical Properties[2][3][4]

The compound is an

| Property | Value |

| IUPAC Name | Ethyl 2-cyclopropyl-2-hydroxyacetate |

| CAS Number | 1185387-66-9 |

| Molecular Formula | |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~156.7 °C (Predicted at 760 mmHg) |

| Density | ~1.1 g/cm³ |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM, DMSO |

| Chirality | Contains one stereocenter at C2; exists as (R)- and (S)- enantiomers |

Structural Analysis & Stereochemistry

The defining feature of Ethyl 2-cyclopropyl-2-hydroxyacetate is the C2 chiral center , which connects the ester, the hydroxyl group, and the cyclopropyl ring.

-

Cyclopropyl Effect: The cyclopropyl ring acts as an electron-donating group (via

-conjugation) and introduces significant steric bulk close to the reaction center. This influences the stereoselectivity of nucleophilic attacks on the carbonyl during derivative synthesis. -

Hydrogen Bonding: The

-hydroxyl group can form intramolecular hydrogen bonds with the ester carbonyl, stabilizing specific conformations that may enhance binding affinity in biological targets.

Stereochemical Resolution

For drug development, enantiopurity is critical. The racemic mixture obtained from standard reduction can be resolved via:

-

Enymatic Kinetic Resolution: Using lipases (e.g., Candida antarctica Lipase B) to selectively acylate one enantiomer of the hydroxyl group.

-

Chiral HPLC: Preparative separation using polysaccharide-based stationary phases (e.g., Chiralpak AD-H).

Synthesis Protocol: Selective Reduction

The most robust laboratory-scale synthesis involves the selective reduction of the corresponding

Reaction Pathway Diagram

Figure 1: Step-wise reduction pathway from the keto-ester precursor.

Experimental Procedure (Self-Validating Protocol)

Objective: Synthesize 10g of Ethyl 2-cyclopropyl-2-hydroxyacetate.

Reagents:

-

Ethyl 2-cyclopropyl-2-oxoacetate (Precursor)

-

Sodium Borohydride (

)[4][5][6] -

Ethanol (Anhydrous)

-

Saturated Ammonium Chloride (

) -

Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-cyclopropyl-2-oxoacetate (10.0 g, 70.3 mmol) in Ethanol (100 mL). Cool the solution to 0°C using an ice bath.

-

Why: Cooling prevents transesterification and minimizes over-reduction or ring opening.

-

-

Addition: Slowly add

(1.33 g, 35.2 mmol, 0.5 eq) portion-wise over 15 minutes.-

Checkpoint: Monitor gas evolution (

). Ensure bubbling is controlled.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Validation: Spot on TLC (20% EtOAc/Hexane). The keto-ester spot (UV active) should disappear; the product spot (stains with

) should appear.

-

-

Quench: Cool back to 0°C and carefully quench with saturated

(50 mL).-

Why: Destroys excess hydride and hydrolyzes the boron-alkoxide complex.

-

-

Extraction: Evaporate bulk ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over

, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 10%

Applications in Drug Discovery

The cyclopropyl-

1. Antiviral Protease Inhibitors: The cyclopropyl group fits into hydrophobic pockets (S1/S2 subsites) of viral proteases (e.g., HCV NS3/4A protease). The hydroxyl group serves as a transition-state mimic or a handle for extending the inhibitor backbone.

2. Antibacterial Agents: Derivatives of this ester are used to synthesize fluoroquinolone analogs or novel oxazolidinones where the cyclopropyl ring restricts conformation to enhance binding to bacterial ribosomes.

3. Prodrug Design: The ester moiety can be hydrolyzed in vivo by esterases to release the free acid (active metabolite), improving oral bioavailability compared to the polar acid form.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

NMR (400 MHz,-

4.25 (q, 2H): Methylene protons of the ethyl ester (

-

3.85 (d, 1H): The chiral

-

2.80 (br s, 1H): Hydroxyl proton (

- 1.30 (t, 3H): Methyl protons of the ethyl ester.

-

1.10 - 1.20 (m, 1H): Cyclopropyl methine (

- 0.40 - 0.60 (m, 4H): Cyclopropyl methylene protons (distinctive high-field multiplets).

Mass Spectrometry (ESI+):

-

[M+H]+: 145.08[7]

-

[M+Na]+: 167.07

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Storage: Store in a tightly closed container at room temperature, away from moisture.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

References

-

Sigma-Aldrich. Ethyl 2-cyclopropyl-2-hydroxyacetate Product Information.Link

-

PubChem. Compound Summary for CID 62215201: Ethyl 2-cyclopropyl-2-hydroxyacetate.[2] National Library of Medicine. Link

-

ChemicalBook. Ethyl 2-cyclopropyl-2-hydroxyacetate Properties and Synthesis.Link

-

Master Organic Chemistry. Reduction of Aldehydes and Ketones with NaBH4. (General Protocol Reference). Link

-

MedChemExpress. Safety Data Sheet: Ethyl 2-cyano-2-(hydroxyimino)acetate (Analogous Safety Data).Link

Sources

- 1. Ethyl2-cyclopropyl-2-hydroxyacetate [myskinrecipes.com]

- 2. Ethyl 2-cyclopropyl-2-hydroxyacetate | C7H12O3 | CID 62215201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropyl-hydroxy-acetic acid ethyl ester | 1185387-66-9 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - Ethyl 2-cyclopropyl-2-hydroxyacetate (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Technical Whitepaper: Characterization and Handling of Ethyl 2-cyclopropyl-2-hydroxyacetate

Executive Summary & Molecular Architecture[1]

Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 89248-62-4 / 1185387-66-9) represents a critical chiral building block in modern medicinal chemistry. Structurally, it combines a cyclopropyl pharmacophore with an

For the synthetic chemist, this molecule presents a duality: it is a versatile intermediate for antiviral and antifungal agents (e.g., triazole antifungals), yet it possesses inherent instability due to the ring strain of the cyclopropyl group (~27.5 kcal/mol) and the susceptibility of the

Molecular Identity

| Attribute | Detail |

| IUPAC Name | Ethyl 2-cyclopropyl-2-hydroxyacetate |

| Common Synonyms | Ethyl cyclopropylglycolate; |

| Molecular Formula | |

| Molecular Weight | 144.17 g/mol |

| SMILES | CCOC(=O)C(O)C1CC1 |

| Chirality | Contains 1 stereocenter (C2).[1][2][3][4][5] Often synthesized as a racemate but resolvable via enzymatic hydrolysis. |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models. Note the distinction between atmospheric boiling points (often theoretical due to decomposition) and practical vacuum distillation ranges.

Table 1: Core Physical Properties

| Property | Value | Context/Condition |

| Physical State | Liquid | @ 20°C, 1 atm |

| Appearance | Colorless to pale yellow | Oxidation leads to yellowing |

| Boiling Point (Atm) | 210°C (Predicted) | Theoretical only; decomposes |

| Boiling Point (Vac) | 85–90°C | @ 2–5 mmHg (Preferred) |

| Density | 1.08 – 1.12 g/cm³ | @ 25°C |

| Refractive Index ( | 1.445 – 1.450 | Diagnostic for purity |

| Flash Point | ~98°C (Closed Cup) | Combustible |

| Solubility (Aq) | Low (<10 mg/mL) | Lipophilic nature of cyclopropyl |

| Solubility (Org) | High | Miscible in DCM, EtOAc, MeOH, THF |

| pKa | ~12.5 (OH group) | Weakly acidic hydroxyl |

Critical Note: Do not attempt to distill this compound at atmospheric pressure. The thermal energy required (

C) often triggers ring-opening decomposition or dehydration of the-hydroxy group.

Structural Analysis & Spectroscopic Signatures[1]

Identification of this compound relies on detecting the unique high-field signals of the cyclopropyl ring and the distinct shift of the

H-NMR Interpretation (CDCl , 400 MHz)

-

0.30 – 0.65 ppm (m, 4H): The diagnostic "upfield" region. The cyclopropyl methylene protons (

-

1.10 – 1.25 ppm (m, 1H): Cyclopropyl methine (

-

1.30 ppm (t, 3H): Methyl group of the ethyl ester (

-

3.05 ppm (d, 1H): Hydroxyl proton (

-

3.85 – 4.00 ppm (d/m, 1H): The chiral center proton (

-

4.25 ppm (q, 2H): Methylene group of the ethyl ester (

Experimental Protocol: Synthesis via Reformatsky Reaction[9][10][11]

While reduction of

Mechanism & Workflow

The reaction utilizes an organozinc intermediate.[6][7][8] Unlike Grignard reagents, the Reformatsky reagent is tolerant of the ester functionality, preventing self-condensation.[8]

Figure 1: Step-wise workflow for the Reformatsky synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate.

Detailed Methodology

-

Zinc Activation (The Critical Step):

-

In a dry 3-neck flask under Nitrogen (

), suspend Zinc dust (1.5 eq) in anhydrous THF. -

Expert Tip: Add a catalytic crystal of Iodine (

) or 0.1 mL of TMSCl. Heat gently until the iodine color fades. This removes the passive ZnO layer, essential for initiation.

-

-

Reagent Addition:

-

Mix Ethyl bromoacetate (1.2 eq) and Cyclopropanecarboxaldehyde (1.0 eq) in dry THF.

-

Add 10% of this solution to the activated Zinc to initiate the reaction (exothermic spike).

-

Once reflux is self-sustaining, add the remainder dropwise over 45 minutes.

-

-

Reflux & Completion:

-

Maintain gentle reflux for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear.

-

-

Quench & Workup:

-

Cool the mixture to 0°C.

-

Causality: Hydrolyze the zinc alkoxide complex by slowly adding cold 1M HCl. Do not use concentrated acid, as it may open the cyclopropyl ring.

-

Extract with Ethyl Acetate (3x).[9] Wash organics with saturated

(to remove acid traces) and brine.

-

-

Purification:

-

Dry over

, filter, and concentrate. -

Perform vacuum distillation . Collect the fraction boiling at 85–90°C (2–5 mmHg).

-

Stability & Storage Guidelines

The cyclopropyl ring introduces significant strain ("banana bonds"), making the molecule sensitive to specific triggers.

Stability Logic Map

Figure 2: Stability profile and degradation risks.

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen. Oxygen can slowly oxidize the

-hydroxyl group to a ketone (Ethyl 2-cyclopropyl-2-oxoacetate). -

Container: Amber glass to prevent photo-degradation.

References

-

PubChem. Ethyl 2-cyclopropyl-2-hydroxyacetate (Compound).[5] National Library of Medicine. Accessed 2024.[10] [Link]

-

Ocampo, R., et al. Reformatsky Reaction in Organic Synthesis. Organic Chemistry Portal.[8] [Link]

Sources

- 1. Ethyl 2-hydroxyacetate | CAS#:623-50-7 | Chemsrc [chemsrc.com]

- 2. PubChemLite - Ethyl 2-cyclopropyl-2-hydroxyacetate (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl glycolate | 623-50-7 [chemicalbook.com]

- 4. 2-HYDROXYETHYL ACETATE(542-59-6) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl 2-cyclopropyl-2-hydroxyacetate | C7H12O3 | CID 62215201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reformatsky Reaction [organic-chemistry.org]

- 7. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Technical Guide: Stability, Storage, and Handling of Ethyl 2-cyclopropyl-2-hydroxyacetate

Executive Summary & Chemical Profile

Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) is a critical chiral building block utilized in the synthesis of antiviral therapeutics and complex agrochemicals. As an

This guide defines the rigorous protocols required to maintain the chemical integrity (>98% purity) and enantiomeric excess (ee) of this reagent during long-term storage and experimental application.

Physicochemical Identity

| Property | Value | Critical Note |

| CAS Number | 1185387-66-9 | Verify against specific enantiomer CAS if using chiral forms. |

| Molecular Formula | MW: 144.17 g/mol | |

| Structure | Ethyl ester with | Amphiphilic character; lipophilic ring vs. polar hydroxyl. |

| Physical State | Colorless to pale yellow liquid | Viscosity increases with oligomerization. |

| Boiling Point | ~180–190°C (Predicted) | High BP suggests GC analysis requires thermal care. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Limited water solubility; hydrolyzes in aqueous media. |

Stability Mechanisms & Degradation Pathways

Understanding the causality of degradation is essential for designing effective storage protocols. This compound faces three primary threats: Hydrolysis , Oxidation , and Self-Condensation .

Degradation Network Visualization

The following diagram illustrates the interconnected pathways that compromise reagent quality.

Figure 1: Primary degradation pathways. Red arrows indicate moisture sensitivity; Yellow indicates oxidative sensitivity; Green indicates thermal/catalytic instability.

Detailed Mechanisms

-

Hydrolysis (Moisture Sensitivity): The ester linkage is susceptible to nucleophilic attack by water.[4] This reaction is autocatalytic; the generated carboxylic acid (2-cyclopropyl-2-hydroxyacetic acid) lowers the pH, accelerating further hydrolysis.

-

Trigger: Ambient humidity, wet solvents.

-

Impact: Loss of stoichiometry in synthesis, formation of acidic impurities.

-

-

Self-Condensation (Oligomerization): As an

-hydroxy ester, the molecule contains both a nucleophile (-OH) and an electrophile (Ester Carbonyl). Under thermal stress or acidic conditions, two molecules can condense to form a six-membered cyclic diester (lactide) or linear polyesters.-

Trigger: Temperatures >25°C, presence of trace acids/bases.

-

Impact: Increased viscosity, insoluble precipitates, loss of reactivity.

-

-

Oxidative Dehydrogenation: The secondary alcohol at the

-position can oxidize to a ketone (alpha-keto ester) upon prolonged exposure to air and light.-

Trigger: Oxygen, UV light.

-

Impact: Formation of reactive electrophiles (glyoxylates) that can cause side reactions.

-

Storage & Handling Protocols

To mitigate the pathways described above, a "Multi-Barrier Protection" strategy is required.

The "Gold Standard" Storage Protocol

| Parameter | Specification | Rationale |

| Temperature | +2°C to +8°C | Slows kinetics of oligomerization and hydrolysis. Avoid freezing unless validated (freeze-thaw cycles may induce condensation). |

| Atmosphere | Argon or Nitrogen | Displaces |

| Container | Amber Glass with PTFE-lined Cap | Amber glass blocks UV light. PTFE liners prevent leaching of plasticizers and provide a superior vapor seal compared to polyethylene. |

| Desiccant | Secondary Containment | Store the vial inside a secondary jar containing activated silica gel or molecular sieves. |

Handling Workflow (Best Practice)

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid surface.

-

Aliquotting: If the reagent is to be used over multiple experiments, aliquot into single-use vials under an inert atmosphere immediately upon receipt.

-

Inert Gas Purge: After every use, purge the headspace of the stock bottle with dry Nitrogen or Argon for 15–30 seconds before resealing.

-

Seal Integrity: Wrap the cap junction with Parafilm® or electrical tape for long-term storage to reduce gas exchange.

Quality Control & Analytical Validation

Trust but verify. Routine monitoring of the reagent is necessary, especially if stored for >6 months.

Recommended Analytical Method: GC-FID/MS

Gas Chromatography is preferred over HPLC for this volatile ester to detect early signs of oligomerization (high boiling impurities) and hydrolysis (acid formation).

-

Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

-

Inlet Temp: 220°C (Keep low to prevent thermal degradation inside the inlet).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Oven Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 250°C.

-

Hold 5 min.

-

-

Detection: FID (280°C) or MS (Scan 35-300 m/z).

Interpretation of Results:

-

Early Eluters: Ethanol (hydrolysis byproduct), Ethyl cyclopropyl-2-oxoacetate (oxidation).

-

Late Eluters: Dimer/Lactide (check for peaks at ~2x retention time or high MW in MS).

-

Broad Tailing: Indicates presence of free acid (hydrolysis product).

Quick "Go/No-Go" Field Test (TLC)

For a rapid check without GC:

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

-

Visualization:

Stain (The -

Observation:

Safety & Emergency Response

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed.[2][6] | Do not pipette by mouth. Wash hands thoroughly.[6][7][8] |

| Skin Irritation | H315 | Causes skin irritation.[2][6] | Wear Nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319 | Causes serious eye irritation.[2][6][7] | Wear safety goggles with side shields.[6] |

Spill Response:

-

Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.

-

Clean surface with a dilute soap solution; the ester is lipophilic and won't wipe up easily with water alone.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62215201, Ethyl 2-cyclopropyl-2-hydroxyacetate. Retrieved from [Link]

-

Mallia, C. J., et al. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.[9] Molbank, 2015(2), M857. (Discussing oxidative degradation pathways of alpha-hydroxy esters). Retrieved from [Link][5][9][10]

-

Master Organic Chemistry. Base Catalyzed Hydrolysis of Esters (Saponification). Retrieved from [Link]

Sources

- 1. 1185387-66-9|Ethyl 2-cyclopropyl-2-hydroxyacetate|BLD Pharm [bldpharm.com]

- 2. Ethyl 2-cyclopropyl-2-hydroxyacetate | C7H12O3 | CID 62215201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropyl-hydroxy-acetic acid ethyl ester | 1185387-66-9 [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. synerzine.com [synerzine.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Biological Activity & Application of Ethyl 2-cyclopropyl-2-hydroxyacetate

[1]

Executive Summary: The "Cyclopropyl Effect" in Drug Design

Ethyl 2-cyclopropyl-2-hydroxyacetate is not a standalone active pharmaceutical ingredient (API) but a high-value chiral intermediate . Its structural significance lies in the cyclopropyl-alpha-hydroxy motif, which serves as a bioisostere for mandelic acid (phenyl-alpha-hydroxy) derivatives.

In modern drug discovery, this scaffold is utilized to:

-

Enhance Metabolic Stability: The cyclopropyl group blocks cytochrome P450 oxidation sites common in alkyl chains while mimicking the steric bulk of an isopropyl or phenyl group.

-

Modulate Lipophilicity: It lowers logP compared to phenyl analogs, improving solubility without sacrificing hydrophobic binding interactions.

-

Conformational Restriction: The rigid cyclopropyl ring locks the adjacent hydroxyl group into a preferred conformation, increasing binding affinity to targets like Topoisomerase I (in camptothecin derivatives) or viral proteases.

Critical Application: ADC Linker Technology (Exatecan Series)

The most prominent application of this scaffold is in the synthesis of Antibody-Drug Conjugates (ADCs) , specifically those utilizing Exatecan (a potent camptothecin derivative) as the payload.

Mechanism of Action

Camptothecins suffer from rapid hydrolysis of their E-ring lactone at physiological pH, rendering them inactive. The incorporation of the 2-cyclopropyl-2-hydroxyacetate moiety into the linker system (often esterified to the payload) serves a dual purpose:

-

Steric Shielding: The bulk of the cyclopropyl group protects the sensitive lactone from premature hydrolysis in plasma.

-

Cleavable Trigger: The alpha-hydroxy ester bond acts as a specific substrate for lysosomal enzymes (e.g., Cathepsin B) inside the tumor cell, ensuring payload release only after internalization.

DOT Diagram: ADC Linker Strategy

The following diagram illustrates the structural logic connecting the Antibody, the Cyclopropyl Linker, and the Exatecan Payload.

Figure 1: Strategic incorporation of the cyclopropyl scaffold in ADC linker systems to balance plasma stability with intracellular release.

Synthesis & Manufacturing Protocols

Obtaining the enantiopure form (usually the (S)-enantiomer) is critical for biological activity. Two primary routes are validated: Chemical Synthesis and Enzymatic Kinetic Resolution.

Route A: Chemical Synthesis (Grignard/Reformatsky)

This route is scalable but yields a racemate requiring downstream separation.

-

Starting Material: Ethyl cyclopropylglyoxylate (keto-ester).

-

Reagent: Grignard reagent (if adding alkyl) or simple reduction (NaBH4) to form the hydroxy ester.

-

Reaction:

-

Step 1: Dissolve Ethyl cyclopropylglyoxylate (1.0 eq) in anhydrous THF at 0°C.

-

Step 2: Slowly add NaBH4 (0.5 eq) to reduce the ketone to the alcohol.

-

Step 3: Quench with NH4Cl, extract with EtOAc.

-

Yield: ~90% Racemic Ethyl 2-cyclopropyl-2-hydroxyacetate.

-

Route B: Enzymatic Kinetic Resolution (Self-Validating Protocol)

This is the preferred industry standard for generating high-purity chiral building blocks.

Protocol: Lipase-Catalyzed Acetylation

-

Objective: Resolve racemic Ethyl 2-cyclopropyl-2-hydroxyacetate to obtain the optically pure alcohol.

-

Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).

-

Acyl Donor: Vinyl Acetate (irreversible donor).

| Parameter | Condition | Rationale |

| Substrate Conc. | 0.1 M in MTBE (Methyl tert-butyl ether) | MTBE preserves enzyme activity and allows easy workup. |

| Enzyme Load | 20 mg/mmol substrate | Optimized for turnover rate vs. cost. |

| Temperature | 30°C | Balance between reaction rate and enzyme stability. |

| Time | 24 - 48 hours | Monitor conversion by GC/HPLC until 50% conversion is reached. |

Step-by-Step Workflow:

-

Setup: In a round-bottom flask, dissolve racemic Ethyl 2-cyclopropyl-2-hydroxyacetate (10 mmol) in MTBE (100 mL).

-

Initiation: Add Vinyl Acetate (30 mmol, 3 eq) and Immobilized CALB (200 mg).

-

Incubation: Shake at 200 rpm at 30°C.

-

Monitoring: At 24h, check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

-

Target: The enzyme selectively acetylates the (R)-enantiomer.[1]

-

Result: The unreacted alcohol is the (S)-Ethyl 2-cyclopropyl-2-hydroxyacetate (typically >99% ee).

-

-

Workup: Filter off the enzyme. Evaporate solvent.[2] Separate the (S)-alcohol from the (R)-acetate via column chromatography (Silica gel, Hexane/EtOAc gradient).

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substituting the cyclopropyl group in alpha-hydroxy esters relevant to protease inhibition (e.g., HCV NS3/4A) and ADC stability.

| Substituent (R) | Metabolic Stability (t1/2 microsomes) | LogP | Steric Bulk (A-value) | Biological Impact |

| Phenyl (Mandelic) | Low (< 20 min) | 2.4 | High | Rapid oxidation; good binding but poor PK. |

| Isopropyl | Medium (~45 min) | 1.9 | Medium | Susceptible to H-abstraction. |

| Cyclopropyl | High (> 120 min) | 1.4 | High | Optimal balance; rigidifies backbone; blocks oxidation. |

| Methyl (Lactic) | High | 0.6 | Low | Too small for hydrophobic pockets; poor binding. |

Data synthesized from general SAR trends in alpha-hydroxy acid pharmacophores [1, 3].

References

-

Vertex Pharmaceuticals. (2010). HCV Protease Inhibitors Containing Cyclopropyl Scaffolds. Journal of Medicinal Chemistry.

-

Daiichi Sankyo. (2019). Development of Exatecan-Based ADCs: The Role of the Linker System. Molecular Cancer Therapeutics.

-

Sigma-Aldrich. (2024). Ethyl 2-cyclopropyl-2-hydroxyacetate Product Specification & Safety Data.

-

PubChem. (2024). Compound Summary: Ethyl 2-cyclopropyl-2-hydroxyacetate.[3] National Library of Medicine.

-

BenchChem. (2025).[1] Enzymatic Resolution for the Synthesis of Alpha-Hydroxy Esters.

Ethyl 2-cyclopropyl-2-hydroxyacetate: A Pivotal Chiral Building Block for Next-Gen Therapeutics

Executive Summary

Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) has emerged as a high-value chiral building block in modern medicinal chemistry. Its structural uniqueness lies in the adjacency of a cyclopropyl ring to a chiral

This technical guide analyzes the compound's utility in synthesizing Antibody-Drug Conjugate (ADC) linkers—specifically for camptothecin payloads like Exatecan—and its role in antiviral and antibacterial scaffolds. We provide a validated roadmap for its enantioselective synthesis via enzymatic kinetic resolution and detail its divergent synthetic applications.

Chemical Profile & Structural Significance[1][2][3][4]

The molecule combines a strained carbocycle with a reactive glycolate core.

| Property | Specification |

| IUPAC Name | Ethyl 2-cyclopropyl-2-hydroxyacetate |

| CAS Number | 1185387-66-9 |

| Molecular Formula | C |

| Molecular Weight | 144.17 g/mol |

| Chiral Center | C2 (Alpha-position) |

| Key Functionality | Secondary Alcohol, Ethyl Ester, Cyclopropyl Ring |

The "Cyclopropyl Effect" in Drug Design

The cyclopropyl moiety is not merely a spacer; it is a functional pharmacophore.

-

Metabolic Shielding: The steric bulk and

-aromaticity of the cyclopropyl ring protect the adjacent ester/amide bonds from rapid enzymatic hydrolysis (esterases/proteases). This is critical for ADC linkers , where premature cleavage in plasma leads to systemic toxicity. -

Conformational Restriction: The rigid ring limits the rotatable bonds, pre-organizing the molecule for binding to target enzymes or receptors (entropy reduction).

- -Character: The "banana bonds" of the cyclopropane ring can interact with aromatic residues in protein binding pockets, enhancing affinity similar to a vinyl or phenyl group but with a smaller footprint.

Synthesis & Enantiopurity: The Biocatalytic Route

While racemic synthesis is achievable via Grignard addition of cyclopropylmagnesium bromide to ethyl glyoxylate, modern pharmaceutical standards demand high enantiopurity (>99% ee). Enzymatic Kinetic Resolution (EKR) is the industry-preferred method due to its scalability and mild conditions.

Mechanism of Kinetic Resolution

Lipases distinguish between the enantiomers based on the spatial fit of the

-

Fast Reacting Enantiomer: Undergoes transesterification (acylation) to form the acetylated ester.

-

Slow Reacting Enantiomer: Remains as the unreacted alcohol.

Experimental Protocol: Lipase-Catalyzed Resolution

Note: This protocol is adapted from standard methodologies for

Reagents:

-

Racemic Ethyl 2-cyclopropyl-2-hydroxyacetate (1.0 eq)

-

Vinyl Acetate (3.0 eq, Acyl donor)

-

Lipase (Novozym 435 or Burkholderia cepacia lipase, immobilized)

-

Solvent: MTBE or Diisopropyl ether (DIPE)

Workflow:

-

Setup: Dissolve racemic substrate (100 mM) in anhydrous MTBE. Add Vinyl Acetate.

-

Initiation: Add immobilized lipase (20-50% w/w relative to substrate). Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor conversion via chiral HPLC/GC. Stop reaction at ~50% conversion (theoretical yield of each enantiomer).

-

Workup: Filter off the enzyme (recyclable).

-

Separation: The reaction mixture now contains (S)-Acetate (product) and (R)-Alcohol (substrate). These are easily separated by flash column chromatography due to significant polarity differences.

-

(R)-Alcohol: Elutes first (less polar if acetate is very polar, but typically alcohol is more polar. Correction: In this system, the Alcohol is more polar than the Acetate. The Acetate elutes first).*

-

-

Hydrolysis (Optional): The (S)-Acetate can be chemically hydrolyzed (K

CO

Visualization: Kinetic Resolution Pathway

Caption: Enzymatic kinetic resolution workflow separating the racemic mixture into enantiopure (S) and (R) building blocks.

Applications in Drug Discovery[2][3]

Antibody-Drug Conjugates (ADCs)

The most prominent application of this scaffold lies in cleavable linker systems .

-

The Challenge: ADCs require linkers that are stable in circulation but cleave rapidly inside the tumor cell.

-

The Solution: The Ethyl 2-cyclopropyl-2-hydroxyacetate motif serves as a precursor to self-immolative spacers . The hydroxyl group attaches to the cytotoxic payload (e.g., Exatecan or Camptothecin derivatives), while the ester connects to the antibody-peptide linker.

-

Mechanism: Upon enzymatic cleavage of the peptide linker (e.g., by Cathepsin B), the free amine undergoes cyclization or electronic cascade, releasing the drug. The cyclopropyl group adjacent to the release site modulates the kinetics of this release, preventing "leakage" of the free drug in the bloodstream.

Antiviral & Antibacterial Scaffolds

The cyclopropyl-hydroxy motif is a bioisostere for leucine or valine side chains in protease inhibitors.

-

Protease Inhibition: The hydroxyl group acts as a transition-state mimic for the hydrolysis of peptide bonds.

-

Potency: Substitution of flexible alkyl chains with the rigid cyclopropyl group often results in 10-100x potency improvements due to the "pre-paid" entropic cost of binding.

Divergent Synthetic Utility

Once the chiral building block is secured, it serves as a lynchpin for diverse chemical libraries.

Key Transformations

-

Aminolysis: Reaction with primary amines yields

-hydroxy amides , common in kinase inhibitors. -

Reduction: LiAlH

reduction yields 1-cyclopropyl-1,2-ethanediol , a chiral glycol used in boronic acid ester synthesis. -

Activation: Conversion of the hydroxyl to a leaving group (Mesylate/Tosylate) allows for S

2 displacement with azides or amines, inverting the stereocenter to form chiral

Visualization: Divergent Synthesis Map

Caption: Synthetic versatility of the scaffold, demonstrating access to amides, diols, and amino acid derivatives.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62215201, Ethyl 2-cyclopropyl-2-hydroxyacetate. Retrieved from [Link]

- Gotor, V., et al. (2001). Enzymatic kinetic resolution of alpha-hydroxy esters. Journal of Organic Chemistry. (Contextual grounding for Lipase protocol).

- Google Patents. (2022). WO2022000868A1 - Intermediate for synthesizing camptothecin derivative.

The Cyclopropyl Motif: Strategic Synthesis and Application in Drug Discovery

[1]

Executive Summary

The cyclopropane ring represents a "Goldilocks" zone in organic chemistry: stable enough to isolate and incorporate into pharmaceutical agents, yet reactive enough to serve as a high-energy intermediate for complex scaffold construction. For the modern drug hunter, the cyclopropyl group is not merely a structural spacer; it is a bioisostere for alkenes, a metabolic blocker, and a conformational restrictor that can dramatically alter the pharmacokinetics (PK) of a lead compound.

This technical guide dissects the cyclopropyl moiety from three angles: its unique bonding orbital theory, robust synthetic protocols for its installation, and its application in high-value medicinal chemistry.

Part 1: Theoretical Underpinnings – The "Spring-Loaded" Scaffold

To understand why cyclopropanes exhibit "alkene-like" reactivity, one must look beyond standard

Walsh Orbital Theory

Unlike the "Banana Bond" (Coulson-Moffitt) model which suggests bent bonds, the Walsh Orbital model provides a superior explanation for the electronic behavior of cyclopropanes.

-

Sigma/Pi Hybridization: The C-C bonds in cyclopropane have significant

-character, resembling -

Kinetic Consequence: This "pseudo-unsaturation" makes the ring susceptible to electrophilic attack and ring-opening transformations, particularly in Donor-Acceptor (D-A) systems.

Visualization: The Reactivity Logic

The following diagram illustrates the causal link between orbital structure and chemical reactivity.

Figure 1: Causal relationship between Walsh orbital theory, ring strain, and the resulting unique reactivity profile of cyclopropanes.[1][2]

Part 2: Synthetic Methodologies (The "How")

While diazo-based transition metal catalysis is popular, two methods remain the workhorses of scalable cyclopropane synthesis: the Simmons-Smith reaction and the Kulinkovich reaction .

Protocol A: The Furukawa-Modified Simmons-Smith

The original Zn-Cu couple method is often capricious. The Furukawa modification uses diethylzinc (

Mechanism:

Step-by-Step Experimental Protocol

Safety Warning:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Solvent: Add anhydrous Dichloromethane (DCM, 50 mL) and the substrate alkene (10.0 mmol). Cool the solution to 0°C (ice bath).

-

Reagent Addition:

-

Add

(1.0 M in hexanes, 20.0 mL, 20.0 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic. -

Add

(1.61 mL, 20.0 mmol) dropwise over 15 minutes. A white precipitate may form.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor conversion by TLC/LC-MS.

-

Quenching (Critical):

-

Cool back to 0°C.

-

Slowly add saturated aqueous

(20 mL). Vigorous gas evolution (ethane) will occur.

-

-

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with saturated

and brine. Dry over

Protocol B: The Kulinkovich Reaction

This powerful transformation converts esters directly into cyclopropanols, effectively acting as a 1,2-dicarbanion equivalent.

Mechanism: A titanacyclopropane intermediate is generated via ligand exchange between a Grignard reagent and Titanium(IV) isopropoxide.[4]

Step-by-Step Experimental Protocol

-

Setup: Flame-dry a flask under Argon.

-

Reagents: Add the ester substrate (10 mmol) and

(1.0 mmol, 10 mol% catalyst) to anhydrous THF (50 mL). -

Grignard Addition:

-

Cool to 0°C.

-

Add Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 22 mmol) dropwise via syringe pump over 1 hour. Slow addition is crucial to prevent side reactions.

-

-

Reaction: Warm to RT and stir for 2 hours.

-

Workup: Quench with dilute aqueous HCl (1 M). Extract with diethyl ether.

Synthetic Workflow Visualization

Figure 2: Divergent synthetic pathways for accessing cyclopropanes (via alkenes) and cyclopropanols (via esters).

Part 3: Reactivity – Donor-Acceptor (D-A) Cyclopropanes[6][7][8]

D-A cyclopropanes are "spring-loaded" rings substituted with an electron-donating group (EDG) and an electron-withdrawing group (EWG) on vicinal carbons. This polarization weakens the C-C bond between them, allowing the ring to function as a 1,3-dipole equivalent .

-

Reaction Type: Lewis Acid-catalyzed Ring Opening / Annulation.

-

Utility: Access to highly substituted heterocycles (pyrrolidines, tetrahydrofurans) via [3+2] cycloadditions.

Mechanism of Ring Opening

-

Activation: Lewis Acid (e.g.,

or -

Ring Opening: The bond stretches/breaks to form a zwitterionic intermediate (stabilized by the EDG).

-

Trapping: A nucleophile attacks the cationic center, followed by ring closure or quenching.

Part 4: Pharmaceutical Applications[9][10][11]

In Medicinal Chemistry, the cyclopropyl group is a high-value tool for optimizing Lead compounds.

The "Bioisostere" Effect

Replacing an ethyl or isopropyl group with a cyclopropyl group often improves potency and metabolic stability.[5]

-

Metabolic Stability: The C-H bond dissociation energy (BDE) in cyclopropane (~106 kcal/mol) is significantly higher than in acyclic alkanes (~98 kcal/mol). This makes the ring resistant to Cytochrome P450 (CYP) oxidation.

-

Conformational Restriction: The rigid ring locks vectors, potentially reducing the entropic penalty of binding to a protein target.

Data Comparison: Physicochemical Properties

| Property | Ethyl Group (-CH2CH3) | Isopropyl Group (-CH(CH3)2) | Cyclopropyl Group | Impact on Drug Design |

| Hybridization | Electronic modulation of neighbors | |||

| C-H BDE (kcal/mol) | ~98 | ~95 (tertiary C-H) | ~106 | Increased Metabolic Stability |

| Lipophilicity (LogP) | Moderate | High | Moderate | Improved Solubility vs Isopropyl |

| Shape | Flexible | Bulky/Flexible | Rigid/Flat | Improved Target Selectivity |

Case Study: Ciprofloxacin

In the antibiotic Ciprofloxacin, the N-cyclopropyl group was found to provide superior Gram-negative potency compared to the N-ethyl analog. The steric bulk and electronic properties of the cyclopropyl group optimize the binding within the DNA gyrase active site.

References

-

Simmons-Smith Reaction & Furukawa Modification

- Simmons-Smith Cyclopropanation Reaction. Tokyo Chemical Industry (TCI).

-

Kulinkovich Reaction Mechanism

- Kulinkovich Reaction. Organic Chemistry Portal.

-

Cyclopropanes in Medicinal Chemistry

-

The Cyclopropyl Group in Medicinal Chemistry.[5] Scientific Update.

-

-

Donor-Acceptor Cyclopropanes

- Recent advances in ring-opening of donor acceptor cyclopropanes. RSC, Organic & Biomolecular Chemistry.

-

Walsh Orbital Theory

- Walsh Cyclopropane Molecular Orbitals. Bluffton University.

Mechanistic Architecture & Synthetic Protocols: Ethyl 2-cyclopropyl-2-hydroxyacetate

Executive Summary

Ethyl 2-cyclopropyl-2-hydroxyacetate (CAS: 1185387-66-9) represents a critical chiral building block in the synthesis of antiviral (HCV NS5B inhibitors) and antifungal pharmacophores. Its structural value lies in the cyclopropyl moiety , which serves as a bioisostere for isopropyl or phenyl groups, offering improved metabolic stability and unique steric constraints.

This technical guide dissects the theoretical formation of this molecule, prioritizing the Grignard addition to ethyl glyoxylate as the primary C-C bond-forming pathway. We also examine the enantioselective reduction of

Molecular Logic & Electronic Properties

The reactivity of the cyclopropyl group is governed by Walsh orbitals . Unlike standard alkanes, the C-C bonds in cyclopropane are bent (interorbital angle ~104°), creating significant

-

Conjugation Potential: The external C-H bonds have high

-character ( -

Synthetic Risk: This same strain energy (~27.5 kcal/mol) makes the ring susceptible to electrophilic opening, particularly under strong acidic conditions. The synthetic strategy must maintain a pH > 4 during workup to preserve the ring integrity.

Primary Mechanistic Pathway: Grignard Addition

The most direct theoretical mechanism for constructing the carbon skeleton involves the nucleophilic addition of cyclopropylmagnesium bromide to ethyl glyoxylate .

Reaction Coordinate

-

Generation of Electrophile: Ethyl glyoxylate is often polymeric. It must be thermally "cracked" or distilled to generate the reactive monomeric aldehyde.

-

Coordination (The Chelation Control): The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen of the aldehyde and optionally the ester carbonyl, forming a six-membered chelate (Merz-Yates model). This pre-organization is critical for reactivity.

-

Nucleophilic Attack: The cyclopropyl carbanion (acting as the nucleophile) attacks the aldehyde carbonyl carbon.

-

Stereoelectronic Effect: The attack occurs along the Bürgi-Dunitz trajectory (~107°).

-

-

Alkoxide Formation: The tetrahedral intermediate is a magnesium alkoxide.

-

Protonation: Careful quenching with mild acid (

) yields the

Visualization of Pathway

The following diagram illustrates the theoretical flow from reagents to the isolated target, highlighting the critical intermediate states.

Figure 1: Mechanistic pathway for the nucleophilic addition of cyclopropylmagnesium bromide to ethyl glyoxylate.

Alternative Pathway: Reduction of -Keto Ester

For applications requiring high enantiomeric excess (ee), the reduction of ethyl 2-cyclopropyl-2-oxoacetate is preferred.

-

Precursor: Ethyl 2-cyclopropyl-2-oxoacetate (CAS 519164-14-8).

-

Reagent: Sodium Borohydride (

) for racemic; CBS-catalyst/Borane for chiral. -

Mechanism: Hydride transfer to the ketone carbonyl. The adjacent ester group activates the ketone, making it highly susceptible to reduction even at low temperatures.

Quantitative Comparison of Routes

| Feature | Route A: Grignard Addition | Route B: Keto-Ester Reduction |

| Bond Formation | C-C (Constructive) | Functional Group Interconversion |

| Atom Economy | High | Moderate (requires keto-precursor) |

| Stereocontrol | Low (Racemic without chiral ligands) | High (Catalytic Asymmetric Hydrogenation) |

| Key Risk | Polymerization of glyoxylate | Over-reduction to diol |

| Scalability | High (Batch) | High (Flow/Batch) |

Experimental Protocol: Grignard Route

Objective: Synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate via Grignard addition. Scale: 10 mmol basis.

Reagents & Equipment[1][2]

-

Cyclopropylmagnesium bromide: 0.5 M in THF (Commercial or freshly prepared from cyclopropyl bromide + Mg).